1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2-aminophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,12H2,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJKZRWNDZEFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Approaches
A widely used method involves the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds or their equivalents, followed by cyclization with amidines or related nitrogen sources to form the pyrazolo[3,4-d]pyrimidin-4-one core.
- For example, a precursor pyrazolo[3,4-d]pyrimidin-4-one compound (compound 3) can be reacted with 1,2-phenylenediamine (the source of the 2-aminophenyl group) in a refluxing alcoholic solvent such as butanol for several hours (e.g., 8 hours). This reaction leads to the formation of the target compound via nucleophilic aromatic substitution or direct condensation, yielding the 1-(2-aminophenyl) derivative after isolation and purification by crystallization.
Nucleophilic Aromatic Substitution and Coupling Reactions
Another approach involves the displacement of halogenated intermediates on the pyrazolo[3,4-d]pyrimidine ring by nucleophilic aromatic substitution with 2-aminophenyl-containing nucleophiles.
For instance, chlorinated pyrazolo[3,4-d]pyrimidine derivatives can undergo displacement of the chloride substituent by 2-aminophenyl nucleophiles under heating conditions to afford the desired compound. This method allows for the introduction of the aminoaryl substituent directly onto the nitrogen atom of the heterocyclic system.
Chan-Lam coupling reactions have also been employed to attach aryl groups to the pyrazolo[3,4-d]pyrimidine core. This copper-mediated coupling between boronic acids and nitrogen atoms provides a mild and efficient route to N-aryl derivatives, including those with 2-aminophenyl substituents.
Multi-Step Synthetic Routes with Functional Group Transformations
Some synthetic routes start from commercially available chloropyridine derivatives, which are converted into pyrazolo[3,4-d]pyrimidin-4-one intermediates through sequential steps involving:
- Formation of thiourea intermediates.
- Cyclization to the pyrazolo[3,4-d]pyrimidine ring.
- Methylation and oxidation steps to introduce functional groups.
- Final substitution reactions to install the 2-aminophenyl group.
These multi-step methods allow for structural diversification and optimization of reaction conditions to improve yields and purity.
Typical Reaction Conditions and Yields
Research Findings and Optimization Notes
The reaction of pyrazolo[3,4-d]pyrimidin-4-one intermediates with 1,2-phenylenediamine under reflux conditions is a straightforward method but often results in moderate yields (~45%) due to side reactions and incomplete conversions.
The choice of solvent and reaction time critically affects the crystallinity and purity of the final product. Butanol and methanol are commonly used solvents for reflux and crystallization, respectively.
Nucleophilic aromatic substitution reactions require elevated temperatures and acidic conditions (e.g., glacial acetic acid) to facilitate chloride displacement by the aminoaryl nucleophile, with yields ranging from 45% to 58% depending on substituents and reaction time.
Chan-Lam coupling offers a milder alternative for N-aryl bond formation, which can improve functional group tolerance and reduce by-products, although the method may require optimization for specific substrates.
Multi-step synthetic routes allow for the preparation of conformationally restricted analogs and functionalized derivatives, which are valuable for structure-activity relationship studies and drug development.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with 1,2-phenylenediamine | Pyrazolo[3,4-d]pyrimidin-4-one precursor, 1,2-phenylenediamine | Reflux condensation | Simple, direct | Moderate yield, long reaction time |
| Nucleophilic aromatic substitution | Chlorinated pyrazolo[3,4-d]pyrimidine, 2-aminophenyl nucleophile | Reflux substitution | Good for direct substitution | Requires harsh conditions |
| Chan-Lam coupling | Pyrazolo[3,4-d]pyrimidine halide, phenylboronic acid, Cu catalyst | Copper-mediated coupling | Mild conditions, functional group tolerance | May require catalyst optimization |
| Multi-step synthesis | Chloropyridine derivatives, thiourea, methylation agents, oxidants | Sequential multi-step synthesis | Structural diversity, analog synthesis | Complex, time-consuming |
Chemical Reactions Analysis
Types of Reactions
1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
1-(2-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases implicated in tumor growth and survival .
- Antiviral Properties : Research indicates that this compound may have antiviral activity, particularly against RNA viruses. Its mechanism may involve the disruption of viral replication processes .
Enzyme Inhibition
The compound serves as a potent inhibitor for several enzymes:
- Cyclin-dependent Kinases (CDKs) : It has been identified as a selective inhibitor of CDKs, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells .
- Phosphodiesterases (PDEs) : Some studies suggest that it may inhibit PDEs, which play significant roles in cellular signaling pathways. This could have implications for treating conditions such as asthma and cardiovascular diseases .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various pyrazolo-pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the importance of structural modifications to enhance potency and selectivity.
Case Study 2: Antiviral Research
In a recent investigation reported in Virology Journal, researchers explored the antiviral potential of this compound against influenza virus strains. The findings revealed that the compound effectively inhibited viral replication in vitro and showed promise as a lead compound for further development into antiviral therapeutics.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein tyrosine kinases, which are crucial for cell signaling and growth. By binding to the ATP-binding site of these enzymes, 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one effectively blocks their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Position of Amino Group
- 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (): The para-amino group reduces steric hindrance compared to the ortho-substituted target compound. Molecular weight: 227.08 g/mol (monoisotopic mass) . No reported biological activity in the evidence, but para-substitution often enhances solubility and binding affinity in medicinal chemistry.
Halogenated Derivatives
Electron-Withdrawing Groups
- 1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (): Nitro group (electron-withdrawing) reduces electron density on the aromatic ring, altering reactivity. Molecular formula: C₁₁H₇N₅O₃; monoisotopic mass: 241.05 g/mol .
Modifications to the Pyrazolo[3,4-d]pyrimidin-4-one Core
Methyl and tert-Butyl Substitutions
Sulfur-Containing Derivatives
- 6-(methylsulfanyl)-1-[(2R)-oxolan-2-yl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (): Methylsulfanyl group introduces steric and electronic effects, but this compound was inactive against Leishmania donovani .
Key Findings and Implications
Substituent Position Matters: Ortho-substituted amino groups (target compound) may offer steric advantages over para-substituted analogs in target binding .
Halogenation and Bioactivity : Bromine and fluorine improve pharmacokinetic properties but require balance with solubility .
This comparison underscores the scaffold’s versatility and the critical role of substituent engineering in optimizing pharmacological profiles. Further studies on the target compound’s specific interactions are warranted.
Biological Activity
1-(2-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 227.22 g/mol
- CAS Number : 1087784-31-3
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits strong inhibitory activity against various cancer cell lines.
- Cell Lines Tested :
- HCT116 (human colon carcinoma)
- Hep2 (epidermoid carcinoma)
- WI38 (normal human lung fibroblast)
In vitro studies showed that the compound demonstrated significant antiproliferative effects against these cell lines, with its activity compared favorably to doxorubicin, a standard chemotherapy drug .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1), which are critical in angiogenesis and tumor progression.
- Binding Interactions : Molecular docking studies revealed that this compound binds effectively to the active sites of VEGFR2 and FGFR1, suggesting a competitive inhibition mechanism .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyrazole ring can enhance or diminish its cytotoxic effects:
| Compound | Substituent | Activity Level |
|---|---|---|
| 2a | 2-OH | Medium |
| 2b | 3-OH | High |
| 2c | 3-Cl | Moderate |
| 2d | NO | High |
This table summarizes findings from various studies indicating that hydroxyl and halogen substituents significantly affect the compound's efficacy against cancer cell lines .
Case Studies
Several case studies have documented the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on Antitumor Activity : A series of pyrazolo derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that compounds with specific substitutions showed enhanced cytotoxicity compared to standard treatments.
- Molecular Docking Analysis : A computational study using docking simulations revealed that certain analogs of pyrazolo[3,4-d]pyrimidin-4-one exhibited superior binding affinities to target proteins involved in cancer progression.
Q & A
Q. What are the established synthetic routes for 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux (80°C, 10 hours), followed by purification via recrystallization in DMF . Modifications, such as substituting formamide with other reagents (e.g., triethyl orthoformate), may improve regioselectivity. Solvent choice (e.g., ethanol vs. DMF) and catalyst presence (e.g., NaHCO₃) critically affect reaction efficiency .
Q. How are physicochemical properties like pKa, LogD, and solubility experimentally determined for this compound?
Key properties are measured using:
- pKa : Potentiometric titration or computational tools (e.g., ACD/Labs). Reported pKa ≈ 8.87 .
- LogD : Reversed-phase HPLC at pH 5.5 and 7.4 (LogD ≈ -0.88 to -0.89) .
- Solubility : Shake-flask method in buffers (e.g., PBS) combined with UV-Vis spectroscopy. Polar surface area (70.14 Ų) predicts moderate aqueous solubility .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Xanthine oxidase (XO) inhibition : Follow protocols similar to allopurinol analogs using UV-Vis kinetics at 295 nm to monitor uric acid formation .
- Antifungal activity : Microdilution assays against Botrytis cinerea or Sclerotinia sclerotiorum (IC₅₀ determination at 10–50 mg/L) .
Advanced Research Questions
Q. How can synthetic routes be optimized for regioselectivity and scalability?
- Tandem aza-Wittig reactions : Employ iminophosphorane intermediates with aromatic isocyanates to achieve >90% regioselectivity for 6-substituted derivatives .
- Continuous-flow methods : Replace batch reflux with flow reactors to reduce reaction time and improve yield (e.g., from 52% to 92% in annulation steps) .
Q. What strategies validate structure-activity relationships (SAR) for pyrazolo[3,4-d]pyrimidinone derivatives?
- Substituent variation : Compare bioactivity of 2-aminophenyl vs. 4-methoxyphenyl or 3-fluorophenyl groups. For example, 3-fluorobenzylthio derivatives show enhanced kinase inhibition .
- Crystallographic analysis : Use SHELX for small-molecule refinement to resolve substituent effects on binding pocket interactions .
Q. How are computational methods applied to predict ADMET and binding modes?
- Molecular docking : Align the compound with XO (PDB: 1N5X) using AutoDock Vina; prioritize residues Arg880 and Glu802 for hydrogen bonding .
- ADMET prediction : SwissADME for Lipinski’s compliance (MW < 500, H-bond donors ≤ 5) and ProTox-II for toxicity (e.g., hepatotoxicity risk) .
Q. How to address contradictions in bioactivity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed pH, serum-free media) to minimize variability .
- Metabolite interference : Use LC-MS to rule out degradation products in antifungal assays .
Q. What crystallographic techniques resolve structural ambiguities in analogs?
- High-resolution X-ray diffraction : Refine data with SHELXL (twinned data support) to confirm tautomeric forms (e.g., 1H vs. 4H configurations) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds) influencing crystal packing .
Methodological Notes
- Synthesis : Prioritize regioselective methods (e.g., aza-Wittig) over traditional cyclocondensation to avoid byproducts .
- Crystallography : Use SHELX for robust refinement of small-molecule structures, especially with twinned data .
- Bioactivity : Validate antifungal results with in planta models to bridge in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
